molecular formula C16H15N3O2 B054990 (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide CAS No. 124656-62-8

(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide

Cat. No. B054990
M. Wt: 281.31 g/mol
InChI Key: VUXSLRUURPUHCK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide, also known as acridine-based peptide, is a type of organic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have various applications in the field of scientific research.

Scientific Research Applications

(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide has been found to have various applications in scientific research. One of the primary uses is in the field of fluorescent imaging. This compound has been found to be an excellent fluorescent probe due to its high quantum yield and photostability. It has been used to label cells and tissues for imaging purposes in various biological systems.

Mechanism Of Action

The mechanism of action of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide involves the binding of the compound to specific biomolecules such as proteins and nucleic acids. This binding leads to changes in the fluorescence properties of the compound, which can be used to monitor the biomolecules' activity. The compound has also been found to have antimicrobial properties, which are attributed to its ability to intercalate into DNA and inhibit DNA replication.

Biochemical And Physiological Effects

(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

The primary advantage of using (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide in lab experiments is its high sensitivity and specificity. The compound can be used to detect specific biomolecules in complex biological systems with high accuracy. However, the compound's limitations include its potential toxicity and limited solubility, which can affect its effectiveness in certain applications.

Future Directions

There are several future directions for the use of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide in scientific research. One area of interest is the development of new fluorescent probes based on the compound's structure. Researchers are also exploring the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, there is ongoing research on the compound's interaction with specific biomolecules and its potential use in drug discovery.

Synthesis Methods

The synthesis method of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide involves the reaction of acridone with N-protected amino acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then deprotected to obtain the final product. This method has been found to be efficient and yields high purity products.

properties

CAS RN

124656-62-8

Product Name

(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

(2S)-2-amino-N-(9-oxo-10H-acridin-2-yl)propanamide

InChI

InChI=1S/C16H15N3O2/c1-9(17)16(21)18-10-6-7-14-12(8-10)15(20)11-4-2-3-5-13(11)19-14/h2-9H,17H2,1H3,(H,18,21)(H,19,20)/t9-/m0/s1

InChI Key

VUXSLRUURPUHCK-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N

SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N

Origin of Product

United States

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